molecular formula C24H22ClN3O B11418739 N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]-4-chlorobenzamide

N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]-4-chlorobenzamide

Cat. No.: B11418739
M. Wt: 403.9 g/mol
InChI Key: HMLRKUGLVBHYIF-UHFFFAOYSA-N
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Description

N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]-4-chlorobenzamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a benzodiazole ring system, a benzyl group, and a chlorobenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]-4-chlorobenzamide typically involves a multi-step process:

    Formation of Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Benzylation: The benzodiazole intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Propylation: The benzylated benzodiazole is further reacted with 3-chloropropylamine to introduce the propyl group.

    Amidation: Finally, the propylated benzodiazole is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]-4-chlorobenzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]-4-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring system can interact with active sites of enzymes, potentially inhibiting their activity. The chlorobenzamide moiety may enhance binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-Benzodiazol-2-yl)benzenesulfonamide
  • N-(1H-1,3-Benzodiazol-2-yl)benzamide
  • N-(1H-1,3-Benzodiazol-2-yl)benzylamine

Uniqueness

N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]-4-chlorobenzamide is unique due to the presence of the benzyl group and the chlorobenzamide moiety, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C24H22ClN3O

Molecular Weight

403.9 g/mol

IUPAC Name

N-[3-(1-benzylbenzimidazol-2-yl)propyl]-4-chlorobenzamide

InChI

InChI=1S/C24H22ClN3O/c25-20-14-12-19(13-15-20)24(29)26-16-6-11-23-27-21-9-4-5-10-22(21)28(23)17-18-7-2-1-3-8-18/h1-5,7-10,12-15H,6,11,16-17H2,(H,26,29)

InChI Key

HMLRKUGLVBHYIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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